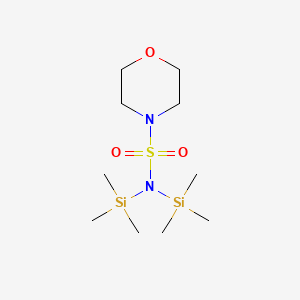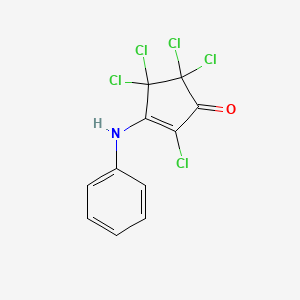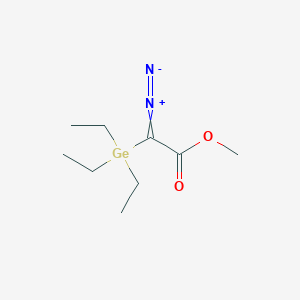
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate is a chemical compound that belongs to the class of diazonium compounds. These compounds are known for their versatility in organic synthesis and their ability to participate in a variety of chemical reactions. The presence of the triethylgermyl group adds a unique aspect to this compound, making it of particular interest in the field of organometallic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate typically involves the reaction of a diazonium salt with a triethylgermyl-substituted alkene. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the stability of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the careful handling of diazonium salts, which are known to be sensitive and potentially hazardous. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the germanium atom.
Reduction: Reduction reactions can lead to the formation of germyl-substituted alkenes.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to prevent the decomposition of the diazonium group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of organogermanium compounds.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate involves the interaction of the diazonium group with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The triethylgermyl group can also participate in coordination chemistry, interacting with metal centers and influencing the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: Similar in structure but with an ethoxy group instead of a methoxy group.
2-Diazonio-1-methoxy-2-(triethylsilyl)ethen-1-olate: Contains a triethylsilyl group instead of a triethylgermyl group.
Uniqueness
The presence of the triethylgermyl group in 2-Diazonio-1-methoxy-2-(triethylgermyl)ethen-1-olate makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
58393-54-7 |
|---|---|
Molekularformel |
C9H18GeN2O2 |
Molekulargewicht |
258.88 g/mol |
IUPAC-Name |
methyl 2-diazo-2-triethylgermylacetate |
InChI |
InChI=1S/C9H18GeN2O2/c1-5-10(6-2,7-3)8(12-11)9(13)14-4/h5-7H2,1-4H3 |
InChI-Schlüssel |
DDBOINWNSDIIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C(=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



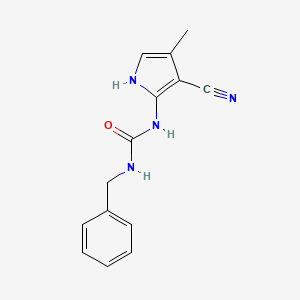

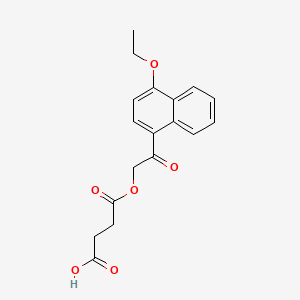
![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)

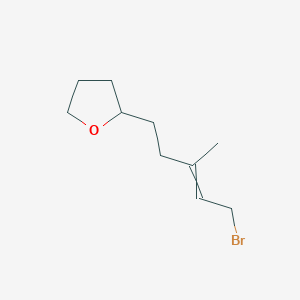
![2-[4-(2-Methylpropanoyl)phenyl]propyl acetate](/img/structure/B14604823.png)
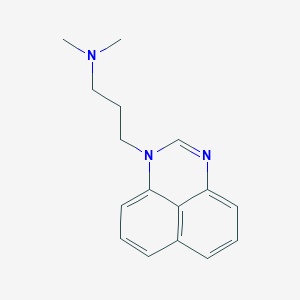
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
